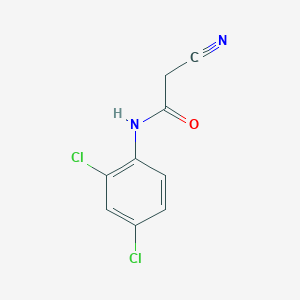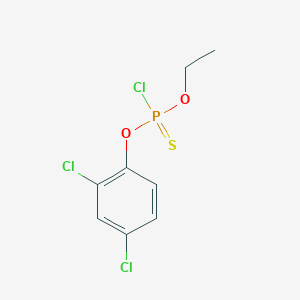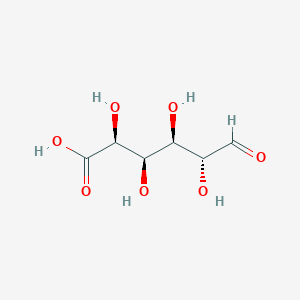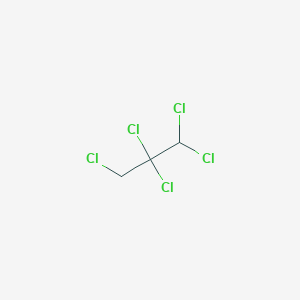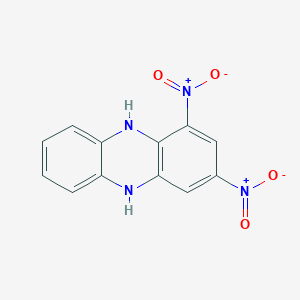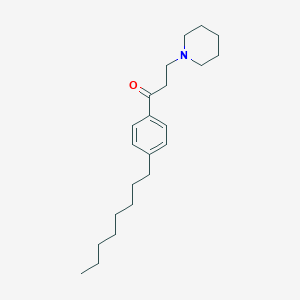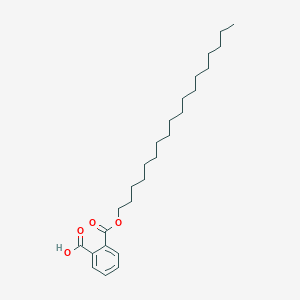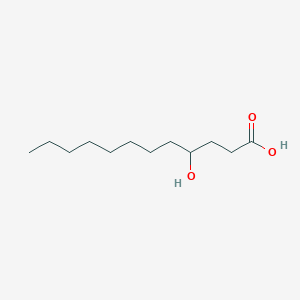
4-Hydroxydodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxydodecanoic acid (4-HDDA) is a fatty acid that belongs to the family of medium-chain fatty acids. It is a colorless, odorless, and viscous liquid that is used in various scientific research applications. This acid is synthesized through different methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Hydroxydodecanoic acid is not fully understood. It has been found to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
4-Hydroxydodecanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It has also been found to increase the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. Additionally, 4-Hydroxydodecanoic acid has been found to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which plays a role in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Hydroxydodecanoic acid in lab experiments is its low toxicity. It has been found to have low toxicity in animal studies, making it a potential candidate for further research. Additionally, 4-Hydroxydodecanoic acid is relatively easy to synthesize and can be produced using renewable resources. However, one of the limitations of using 4-Hydroxydodecanoic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the research of 4-Hydroxydodecanoic acid. One potential direction is the development of antimicrobial agents using 4-Hydroxydodecanoic acid. Another potential direction is the development of anticancer drugs using 4-Hydroxydodecanoic acid. Additionally, further research can be done on the use of 4-Hydroxydodecanoic acid in the production of biodegradable polymers and as a potential biofuel. Further studies can also be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Conclusion:
In conclusion, 4-Hydroxydodecanoic acid is a fatty acid that has various scientific research applications. It can be synthesized through different methods and has been found to have antibacterial, antifungal, antiviral, and anticancer properties. Additionally, it has been studied for its use in the production of biodegradable polymers and as a potential biofuel. Further research can be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Applications De Recherche Scientifique
4-Hydroxydodecanoic acid has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of antimicrobial agents. It has also been found to have anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, 4-Hydroxydodecanoic acid has been studied for its use in the production of biodegradable polymers and as a potential biofuel.
Propriétés
Numéro CAS |
16899-07-3 |
|---|---|
Nom du produit |
4-Hydroxydodecanoic acid |
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |
Clé InChI |
UZNDHCZORMBARB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC(=O)O)O |
SMILES canonique |
CCCCCCCCC(CCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



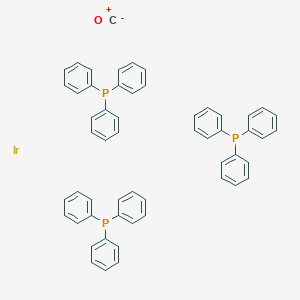
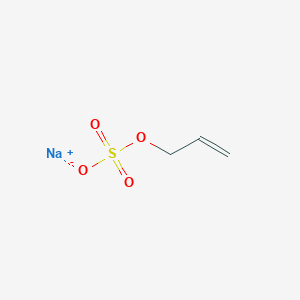
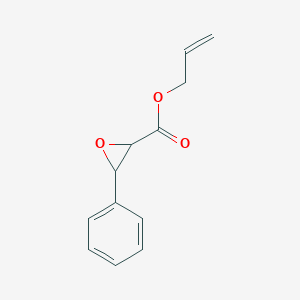

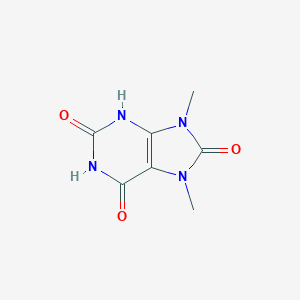
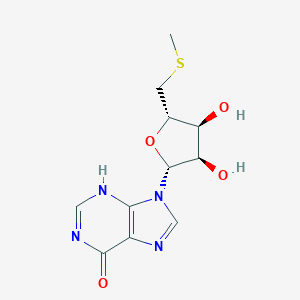
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
